3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, known for its diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a valuable scaffold for drug development, particularly in targeting specific enzymes and receptors involved in various diseases.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of 2-bromo-5-iodopyridine as a starting material, which undergoes cyclization to form the pyrrolopyridine core. This process is often facilitated by base-mediated reactions, followed by substitution reactions to introduce the ethynyl and methyl groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and choice of solvents, is crucial to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrolopyridine oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications .
Scientific Research Applications
Chemistry: It serves as a building block for synthesizing complex molecules and exploring new chemical reactions.
Biology: The compound is used in studying enzyme inhibition and protein interactions.
Medicine: It has shown promise as a lead compound for developing drugs targeting specific receptors and enzymes, particularly in cancer therapy
Industry: Its derivatives are used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and migration. By binding to the ATP-binding site of FGFRs, the compound prevents the activation of downstream signaling pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar biological activities.
3-[(trimethylsilyl)ethynyl]pyridine: Another derivative with distinct chemical properties.
1-methyl-4-phenyl-1H-pyrrolo[2,3-b]pyridine: Known for its use in medicinal chemistry.
Uniqueness
3-ethynyl-1-methyl-1H-pyrrolo[2,3-b]pyridine stands out due to its specific ethynyl and methyl substitutions, which enhance its binding affinity and selectivity for certain molecular targets. This uniqueness makes it a valuable compound for developing targeted therapies and exploring new chemical spaces.
Properties
CAS No. |
1638767-94-8 |
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Molecular Formula |
C10H8N2 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3-ethynyl-1-methylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C10H8N2/c1-3-8-7-12(2)10-9(8)5-4-6-11-10/h1,4-7H,2H3 |
InChI Key |
WZOCBDDYBTWOGB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1N=CC=C2)C#C |
Origin of Product |
United States |
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